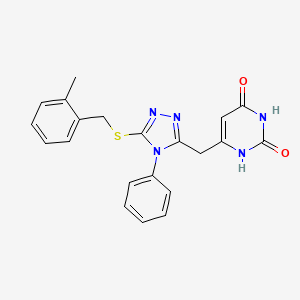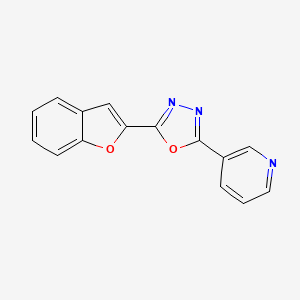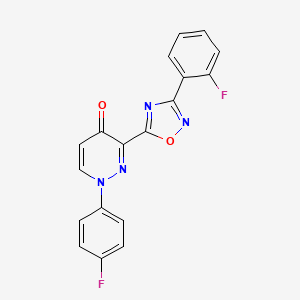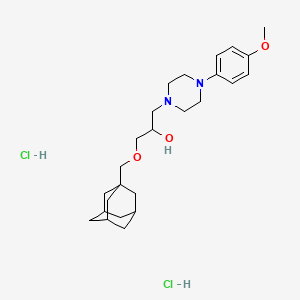![molecular formula C23H27N5O3 B3001670 7-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212344-01-8](/img/structure/B3001670.png)
7-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class . These compounds are known to have a wide range of biological activities and are of interest in medicinal chemistry .
Molecular Structure Analysis
The compound contains several functional groups including two aryl groups, one of which is dimethoxy-substituted, and a carboxamide group. The [1,2,4]triazolo[1,5-a]pyrimidine core is a fused ring system containing two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would be expected to be similar to other [1,2,4]triazolo[1,5-a]pyrimidines. The presence of the electron-donating methoxy groups and the electron-withdrawing carboxamide could influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar carboxamide could increase its solubility in polar solvents .科学的研究の応用
Influenza Virus Inhibition
The compound’s scaffold, [1,2,4]triazolo[1,5-a]pyrimidine, has been used in the synthesis of compounds that inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization . This suggests that our compound could potentially be used in antiviral research or therapies.
Anticancer Agents
Compounds with a [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been designed, synthesized, and evaluated against HepG2, HCT-116, and MCF-7 cells . This suggests that our compound could potentially be used in the development of anticancer agents.
DNA Intercalation Activities
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been used in the design of DNA intercalators . DNA intercalators are used in cancer treatment as they can disrupt the replication of cancerous cells. Therefore, our compound could potentially be used in the development of new cancer treatments.
Coronary Vasodilating and Antihypertensive Activities
Compounds with a [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been used in the synthesis of coronary vasodilating and antihypertensive agents . This suggests that our compound could potentially be used in the treatment of cardiovascular diseases.
Organic Light-Emitting Diodes (OLEDs)
Structurally modified [1,2,4]triazolo pyridine derivatives have been used as promising materials for highly efficient blue fluorescent organic light-emitting diodes . This suggests that our compound could potentially be used in the development of OLEDs.
Synthesis of Biologically Active Compounds
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a privileged scaffold that can be used for the preparation of biologically active compounds . This suggests that our compound could potentially be used in the synthesis of a wide range of biologically active compounds.
作用機序
将来の方向性
特性
IUPAC Name |
7-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-13-6-9-18(14(2)10-13)27-22(29)20-15(3)26-23-24-12-25-28(23)21(20)17-8-7-16(30-4)11-19(17)31-5/h6-12,15,20-21H,1-5H3,(H,27,29)(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAKZGLRAIIDOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=NC=N2)N1)C3=C(C=C(C=C3)OC)OC)C(=O)NC4=C(C=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B3001592.png)

![(2E)-4,4,4-trifluoro-N-methyl-3-oxo-N-phenyl-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide](/img/structure/B3001594.png)

![N-(4-acetamidophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3001598.png)

![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl N-phenylcarbamate](/img/structure/B3001600.png)
![3-(1-{3-[4-(Trifluoromethyl)phenyl]propanoyl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B3001603.png)
![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B3001607.png)